molecular formula C5H6N2O B1296789 1-Methyl-1H-pyrazole-4-carbaldehyde CAS No. 25016-11-9

1-Methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1296789
M. Wt: 110.11 g/mol
InChI Key: MYFZXSOYJVWTBL-UHFFFAOYSA-N
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Patent
US05428032

Procedure details

At room temperature 11 g of 1-methyl-4-pyrazole carbaldehyde was slowly added to 37 g of ethylenediamine in 150 ml of dry acetonitrile. Molecular sieves 4A (a product of Wako Pure Chemicals, Co.) were added as a dehydrating agent to the solution. The mixture was stirred at room temperature for 2 hours, and filtered. Acetonitrile was distilled off under reduced pressure from the filtrate. To the residue was added 100 ml of ethanol, and then 4 g of sodium borohydride was added little by little at room temperature. The mixture was then stirred at room temperature for 2 hours, and ethanol was distilled off under reduced pressure. Water was added to the residue, and the mixture was extracted with dichloromethane. The solvent was distilled off from the dichloromethane layer, and the residue was vacuum-distilled to give 10 g of N-(1-methyl-4-pyrazolylmethyl)trimethylenediamine as a colorless oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]=O)[CH:4]=[N:3]1.[CH2:9]([NH2:12])[CH2:10]N.[C:13](#[N:15])C>>[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][NH:15][CH2:13][CH2:10][CH2:9][NH2:12])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CN1N=CC(=C1)C=O
Name
Quantity
37 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
) were added as a dehydrating agent to the solution
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Acetonitrile was distilled off under reduced pressure from the filtrate
ADDITION
Type
ADDITION
Details
To the residue was added 100 ml of ethanol
ADDITION
Type
ADDITION
Details
4 g of sodium borohydride was added little by little at room temperature
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
ethanol was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the dichloromethane layer
DISTILLATION
Type
DISTILLATION
Details
the residue was vacuum-distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=CC(=C1)CNCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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